molecular formula C18H18N2O4 B2728550 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 714940-88-2

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No. B2728550
CAS RN: 714940-88-2
M. Wt: 326.352
InChI Key: SRODNTOLPJXVKW-UHFFFAOYSA-N
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Description

“5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is a chemical compound with the linear formula C17H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Phenol derivatives, such as “this compound”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H16N2O3 . The molecular weight of this compound is 296.329 .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis of compounds like "this compound" .

Scientific Research Applications

Annular Tautomerism in NH-Pyrazoles

Research on NH-pyrazoles, including compounds with structural elements similar to 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, has revealed the phenomenon of annular tautomerism. These compounds exhibit a complex pattern of hydrogen bonds in their crystalline forms, which is crucial for understanding their chemical behavior and potential applications in developing new materials or pharmaceuticals (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations on pyrazole derivatives highlight their potential in drug discovery and design. By exploring the molecular structure and spectroscopic data, researchers can predict the biological activity of these compounds, including their interaction with various enzymes and receptors (Viji et al., 2020).

Antioxidant Activity and Ultrastructural Study

The investigation of phenolic compounds, including those structurally related to this compound, in various plants has shown significant antioxidant activity. These studies are pivotal in understanding how these compounds can be utilized for their antioxidant properties, potentially applicable in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).

Microwave-Assisted Synthesis and Antimicrobial Activity

The synthesis of novel pyrazole derivatives using microwave-assisted methods demonstrates an efficient approach to obtaining compounds with potential antimicrobial properties. This research underscores the utility of pyrazole derivatives in developing new antimicrobial agents and exploring their mechanism of action (Ashok et al., 2016).

Corrosion Inhibition Studies

Pyrazoline derivatives, closely related to the target compound, have been studied for their role in corrosion inhibition. These studies provide insights into the applications of pyrazole derivatives in industrial settings, particularly in enhancing the corrosion resistance of metals used in petroleum refining and other industries (Lgaz et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Future Directions

Phenol derivatives like “5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” have potential applications in various industries, including plastics, adhesives, and coatings . They can be used as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRODNTOLPJXVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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